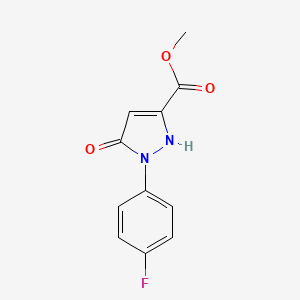

methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

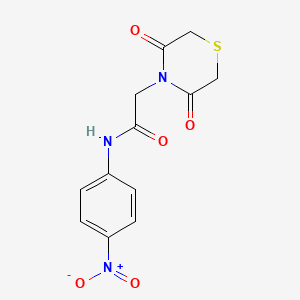

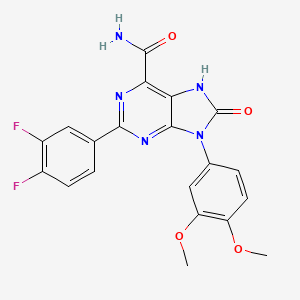

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (MFPHPC) is a synthetic compound belonging to the pyrazole family. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. MFPHPC has a wide range of applications in scientific research and lab experiments, due to its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Anti-Breast Cancer Activity

Pyrazoles and their derivatives play a pivotal role in medicine due to their diverse biological activities. In particular, they are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions . Researchers have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines . The synthesized compound’s binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand . This suggests its potential as an anti-breast cancer agent.

Hepatic Cancer Agents

Several pyrazoles have been patented as hepatic cancer (HePG-2) agents . Their unique chemical structure and stability make them promising candidates for combating liver cancer.

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib, a commercial drug, exhibits COX-2 inhibitory activity . The fluorine substitution in fluorinated compounds enhances their binding affinity to proteins, making them valuable in medicinal chemistry.

Organic Synthesis

The synthesis of pyrazoles involves various methods, including the Knorr reaction and the pyrazoline pathway. The latter entails the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield pyrazole molecules . Researchers continue to explore novel synthetic routes for pyrazoles.

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds are popular in medicinal chemistry due to the stability of the C-F bond. Researchers leverage fluorine substitution to enhance protein–ligand binding affinity . The compound’s fluorine atom may contribute to its pharmacological properties.

Propiedades

IUPAC Name |

methyl 2-(4-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-11(16)9-6-10(15)14(13-9)8-4-2-7(12)3-5-8/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWJQRBYNJRULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)